![molecular formula C9H13NO B019024 6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 105252-55-9](/img/structure/B19024.png)
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework and the presence of nitrogen and oxygen atoms within its ring system. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic route may include cyclization reactions, where the formation of the tricyclic core is achieved through intramolecular reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound’s potential pharmacological properties can be explored for drug development.
Industry: It can be used as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s rigid structure and functional groups allow it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
Uniqueness
Compared to similar compounds, 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) stands out due to its specific substitution pattern and the presence of the isopropyl group. This unique structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and applications.
Properties
CAS No. |
105252-55-9 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C9H13NO/c1-4(2)10-8-6-3-5(6)7(8)9(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
UCZWQKQIOQTHFP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C3CC3C2C1=O |
Canonical SMILES |
CC(C)N1C2C3CC3C2C1=O |
Synonyms |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
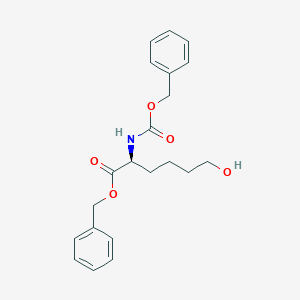
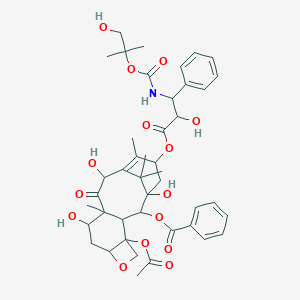

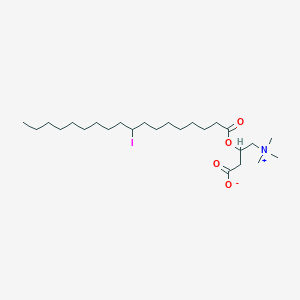
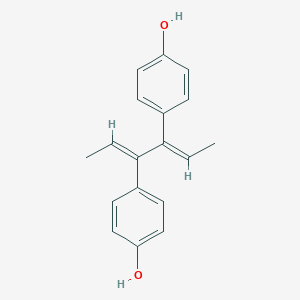
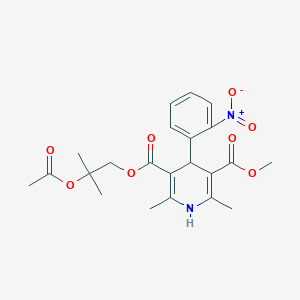
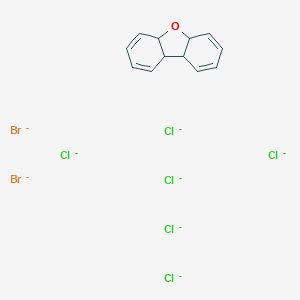

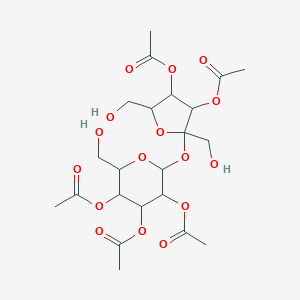
![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

